molecular formula C24H20O12 B3028972 demethyldaphnoretin-7-O-glucoside

demethyldaphnoretin-7-O-glucoside

Cat. No.: B3028972
M. Wt: 500.4 g/mol
InChI Key: TUTZDZAXMZIKAN-BKSKZGTRSA-N
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Description

Demethyldaphnoretin-7-O-glucoside is a naturally occurring coumarin-derived glucoside isolated from Daphne oleoides Schreber subsp., a plant used in Turkish traditional medicine for treating malaria, rheumatism, and wound healing . Structurally, it features a coumarin backbone glycosylated at the 7-hydroxy position with a glucose moiety, enhancing its solubility and bioavailability. Its CAS registry number is 438578-91-7 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O12/c25-9-18-20(28)21(29)22(30)24(36-18)35-16-8-15-11(5-13(16)26)6-17(23(31)34-15)32-12-3-1-10-2-4-19(27)33-14(10)7-12/h1-8,18,20-22,24-26,28-30H,9H2/t18-,20-,21+,22-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTZDZAXMZIKAN-BKSKZGTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethyldaphnoretin-7-O-glucoside is typically isolated from the ethyl acetate fraction of the roots of Daphne oleoides . The isolation process involves several steps:

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions

Demethyldaphnoretin-7-O-glucoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Pharmacological Properties

1.1 Anti-inflammatory Effects
Research indicates that compounds from the Daphne genus, including demethyldaphnoretin-7-O-glucoside, exhibit significant anti-inflammatory properties. A study highlighted the ability of extracts from Daphne genkwa to reduce inflammatory markers in vitro, suggesting a therapeutic potential for inflammatory diseases such as rheumatoid arthritis . The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

1.2 Antioxidant Activity
this compound also demonstrates strong antioxidant capabilities. It has been shown to up-regulate enzymatic antioxidants while down-regulating oxidative stress markers in cellular models . This property is particularly relevant in developing treatments for conditions characterized by oxidative stress, such as neurodegenerative diseases.

1.3 Antimicrobial Properties
Studies have reported that extracts containing this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi . This suggests potential applications in treating infections and developing natural antimicrobial agents.

Wound Healing

A notable case study involved the application of Daphne genkwa extracts in wound healing therapies. The extract significantly accelerated wound closure in animal models by enhancing fibroblast proliferation and collagen synthesis . The up-regulation of collagen genes (COL1A1 and COL3A1) was particularly emphasized, indicating a direct role of this compound in tissue regeneration.

Cancer Research

In vitro studies have demonstrated that extracts rich in this compound can induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in oncology . The compound's ability to disrupt cell cycle progression highlights its relevance in cancer treatment strategies.

Data Tables

Application Area Effect Mechanism References
Anti-inflammatoryReduces cytokine levelsInhibition of TNF-α, IL-6
AntioxidantUp-regulates antioxidant enzymesDecreases oxidative stress markers
AntimicrobialInhibits growth of pathogensDisruption of microbial cell functions
Wound healingAccelerates wound closureEnhances fibroblast activity and collagen synthesis
Cancer therapyInduces apoptosisDisrupts cell cycle progression

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Demethyldaphnoretin-7-O-glucoside belongs to the coumarin glycoside class. Below is a comparative analysis with structurally analogous compounds, including coumarin derivatives and flavonoid glycosides, based on source, structure, bioactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Source Core Structure Glycosylation Site Key Bioactivities Applications CAS Number
This compound Daphne oleoides Schreber subsp. Coumarin 7-O-glucoside Antimalarial, anti-rheumatic, wound healing Traditional medicine, drug discovery 438578-91-7
Xanthyletin Citrus spp. Coumarin None Anti-inflammatory, antitumor, antimicrobial Antimicrobial agents, cancer research Not provided
Br-Mmc (4-Bromomethyl-7-methoxycoumarin) Synthetic Coumarin derivative N/A Fluorescent labeling of carboxylates Analytical chemistry (HPLC/TLC) Not provided
Kaempferol-3-O-β-D-glucosyl(1-2)rhamnoside Jasminum spp. (Arabian jasmine) Flavonoid 3-O-glucosyl-rhamnoside Not explicitly stated (flavonoid typical: antioxidant, anti-inflammatory) Phytochemical research 142451-65-8
Isorhamnetin 3-glucoside 7-rhamnoside Dietary sources (e.g., parsley, onions) Flavonoid 3-O-glucoside, 7-O-rhamnoside Biomarker for food consumption, potential antioxidant Nutritional studies, metabolomics Not provided

Key Structural and Functional Differences

Core Backbone: this compound and Xanthyletin share a coumarin backbone, but the former’s 7-O-glucosylation distinguishes its solubility and pharmacokinetics . Flavonoid glycosides (e.g., Kaempferol-3-O-β-D-glucosyl(1-2)rhamnoside, Isorhamnetin derivatives) have a flavone core, enabling radical-scavenging activity via phenolic hydroxyl groups .

Glycosylation Patterns: this compound and Isorhamnetin 3-glucoside 7-rhamnoside both feature glycosylation at the 7-position, which may enhance membrane permeability compared to non-glycosylated coumarins like Xanthyletin . Br-Mmc lacks glycosylation but contains a bromomethyl group for covalent bonding to carboxylates, making it a tool for analytical chemistry rather than therapeutics .

Bioactivity and Applications: this compound is unique for its ethnomedical uses in wound healing and malaria, whereas Xanthyletin and flavonoid glycosides are studied for broader anti-inflammatory and anticancer roles .

Research Implications and Gaps

  • This compound: Limited mechanistic studies exist despite its traditional applications. Comparative studies with Xanthyletin could clarify the role of glycosylation in enhancing bioactivity .
  • Flavonoid Glycosides: Their well-documented antioxidant properties suggest this compound may also act via similar pathways (e.g., NF-κB inhibition), warranting further investigation .

Biological Activity

Demethyldaphnoretin-7-O-glucoside is a bioactive compound derived from the plant Daphne altaica. This article explores its biological activity, focusing on its cytotoxic, anti-inflammatory, and neuroprotective properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is a flavonoid glycoside characterized by its glucoside moiety attached to the demethyldaphnoretin core structure. Its molecular formula is C16H16O8C_{16}H_{16}O_8, and it exhibits notable solubility in polar solvents, which facilitates its extraction from plant materials.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported its potent activity against HepG2 (human liver cancer) and Hep3B cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/ml)Apoptosis Rate (%) after 48h
HepG215.545.3
Hep3B12.350.1
Eca-10920.438.7

Data adapted from .

Anti-Inflammatory Properties

This compound has been shown to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Table 2: Inhibition of Cytokine Production

TreatmentTNF-α Levels (pg/ml)IL-6 Levels (pg/ml)
Control200150
This compound (10 µM)12080
This compound (20 µM)8050

Data adapted from .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and protect neuronal cells from apoptosis induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA).

The neuroprotective effects are attributed to:

  • Antioxidant Activity : Demonstrated through assays measuring reactive oxygen species (ROS) levels.
  • Inhibition of Apoptosis : Reducing Caspase-3 activity in neuronal cells.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound in various conditions:

  • Neurodegenerative Disease Models : In SH-SY5Y cells, treatment with this compound improved cell viability and reduced markers of oxidative stress.
  • Cancer Research : In vivo studies using xenograft models showed reduced tumor growth with treatment, suggesting its potential as an adjunct therapy in cancer management.

Q & A

Q. What are the natural sources of demethyldaphnoretin-7-O-glucoside, and how do traditional uses inform its pharmacological potential?

this compound is primarily isolated from Daphne oleoides Schreber subsp., a plant used in Turkish traditional medicine for treating malaria, rheumatism, and wound healing . To validate these claims, researchers should cross-reference ethnobotanical records with modern pharmacological assays (e.g., antiplasmodial or anti-inflammatory activity tests) while accounting for variations in plant chemotypes due to environmental factors.

Q. What spectroscopic methods are critical for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy (1D/2D) to resolve sugar moiety linkage (e.g., 7-O-glucoside configuration) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₁H₂₀O₁₁) and fragmentation patterns .
  • Circular dichroism (CD) to determine stereochemistry, particularly for glycosidic bonds .

Q. How can researchers validate the purity of this compound isolates?

Use HPLC-UV/ELSD with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) for baseline separation. Purity ≥90% (HPLC) is recommended for biological studies, with orthogonal validation via TLC or LC-MS .

Advanced Research Questions

Q. What experimental designs optimize the extraction and isolation of this compound from complex plant matrices?

  • Solvent selection : Polar solvents (e.g., methanol-water mixtures) enhance yield due to glycoside hydrophilicity .
  • Chromatography : Combine macroporous resin (e.g., D101) for crude fractionation with preparative HPLC for final purification .
  • Validation : Use spiked samples to assess recovery rates and matrix effects .

Q. How can contradictory reports on the compound’s bioactivity (e.g., antiproliferative vs. anti-inflammatory effects) be reconciled?

  • Dose-dependency : Conduct dose-response assays (e.g., IC₅₀ determination in cancer vs. normal cell lines) .
  • Cell-type specificity : Compare activity across multiple cell models (e.g., THP-1 macrophages vs. HepG2 hepatocytes) .
  • Mechanistic studies : Use transcriptomics or phosphoproteomics to identify divergent signaling pathways .

Q. What strategies improve the bioavailability of this compound in preclinical models?

  • Structural modification : Synthesize acylated derivatives to enhance lipophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to prolong circulation .
  • Pharmacokinetic profiling : Monitor plasma levels via LC-MS/MS after oral/intravenous administration .

Q. How can researchers design assays to distinguish this compound’s direct targets from off-target effects?

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) .
  • Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., NF-κB or COX-2) to confirm pathway involvement .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to suspected receptors .

Q. What multi-omics approaches are suitable for elucidating the compound’s systemic mechanisms?

  • Metabolomics : Track endogenous metabolite shifts (e.g., arachidonic acid derivatives) using UPLC-QTOF-MS .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., pro-inflammatory cytokines) .
  • Integration tools : Use platforms like MetaboAnalyst or STRING for pathway enrichment analysis .

Methodological Considerations

  • Contradiction resolution : Always cross-validate findings with orthogonal assays (e.g., ELISA for cytokine levels alongside transcriptomics) .
  • Bioassay design : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and account for solvent toxicity (e.g., DMSO ≤0.1% v/v) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.